molecular formula C18H20N2O4 B14961204 N,N'-bis(4-ethoxyphenyl)ethanediamide

N,N'-bis(4-ethoxyphenyl)ethanediamide

Cat. No.: B14961204
M. Wt: 328.4 g/mol
InChI Key: YCENLKFDBYGKJH-UHFFFAOYSA-N
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Description

N,N'-Bis(4-ethoxyphenyl)ethanediamide is a symmetric bisamide compound featuring an ethanediamide core (NH–CO–CO–NH) substituted at both nitrogen atoms with 4-ethoxyphenyl groups. The ethoxy (–OCH₂CH₃) substituents on the aromatic rings confer electron-donating and hydrophobic characteristics, influencing its solubility, crystallinity, and reactivity. This compound is primarily utilized in coordination chemistry as a ligand due to its dual amide binding sites, which can chelate metal ions . Its synthesis often involves condensation reactions between ethanedioyl chloride and 4-ethoxyaniline, followed by purification under acidic conditions .

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N,N'-bis(4-ethoxyphenyl)oxamide

InChI

InChI=1S/C18H20N2O4/c1-3-23-15-9-5-13(6-10-15)19-17(21)18(22)20-14-7-11-16(12-8-14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

YCENLKFDBYGKJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-ethoxyphenyl)ethanediamide typically involves the reaction of 4-ethoxyaniline with ethanediamide. The reaction is carried out under controlled conditions, often using a catalyst such as glacial acetic acid to facilitate the reaction. The process involves the reduction of 4-nitrophenetole to 4-aminophenetole using iron powder, followed by its reaction with ethanediamide .

Industrial Production Methods: Industrial production methods for N,N’-bis(4-ethoxyphenyl)ethanediamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-ethoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted ethanediamides.

Scientific Research Applications

N,N’-bis(4-ethoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl rings significantly alter the compound’s behavior. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
N,N'-Bis(4-ethoxyphenyl)ethanediamide 4-OCH₂CH₃ C₁₈H₂₀N₂O₄ 328.36 g/mol Ligand for metal coordination
N,N'-Bis(4-hydroxyphenyl)ethanediamide 4-OH C₁₄H₁₂N₂O₄ 272.26 g/mol Higher solubility in polar solvents
N,N'-Bis(2-acetylphenyl)ethanediamide 2-COCH₃ C₁₈H₁₆N₂O₄ 324.33 g/mol Polymorphism observed in crystal forms
N,N'-Bis[2-(3,5-diiodo-4-methoxyphenyl)ethyl]ethanediamide 3,5-I₂, 4-OCH₃ C₂₀H₂₀I₄N₂O₄ 857.91 g/mol Bioactive iodinated marine natural product
N,N′-Bis[(pyridin-4-yl)methyl]ethanediamide Pyridinyl-CH₂ C₁₆H₁₆N₄O₂ 296.33 g/mol Forms co-crystals for hydrogen-bonding studies

Key Observations :

  • Solubility : The hydroxyl analog (4-OH) exhibits higher aqueous solubility due to hydrogen bonding, whereas the ethoxy (4-OCH₂CH₃) and methoxy (4-OCH₃) derivatives are more lipophilic .
  • Crystallinity : The 2-acetylphenyl derivative displays polymorphism, with two distinct crystal forms reported, attributed to variations in amide–carbonyl interactions .
  • Bioactivity : Iodinated analogs (e.g., compound 33 in ) demonstrate antimicrobial properties, likely due to halogen-mediated membrane disruption .
Thermal and Stability Profiles
  • Thermal Decomposition : Ethoxy and methoxy substituents enhance thermal stability compared to hydroxyl analogs, as evidenced by TGA studies in related bisamides .
  • Acid/Base Stability : The ethoxyphenyl derivative resists hydrolysis under mild acidic conditions but degrades in strong bases due to amide bond cleavage .

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